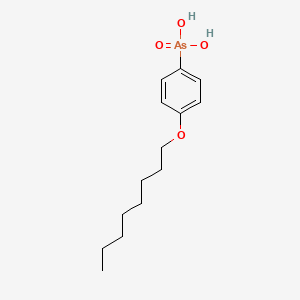
(4-Octoxyphenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Octoxyphenyl)arsonic acid, also known as [4-(octyloxy)phenyl]arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an octyloxy group. This compound is part of a broader class of organoarsenic compounds that have been studied for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of (4-Octoxyphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(4-Octoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
(4-Octoxyphenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (4-Octoxyphenyl)arsonic acid involves its interaction with molecular targets in biological systems. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
(4-Octoxyphenyl)arsonic acid can be compared with other similar compounds, such as:
Arsanilic acid: An amino derivative of phenylarsonic acid, used historically as a veterinary feed additive.
Phenylarsonic acid: A simpler organoarsenic compound with similar chemical properties.
Arsinothricin: A novel organoarsenical antibiotic with distinct biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
6622-68-0 |
|---|---|
Formule moléculaire |
C14H23AsO4 |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
(4-octoxyphenyl)arsonic acid |
InChI |
InChI=1S/C14H23AsO4/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(16,17)18/h8-11H,2-7,12H2,1H3,(H2,16,17,18) |
Clé InChI |
GXZSGUBSNDMXDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



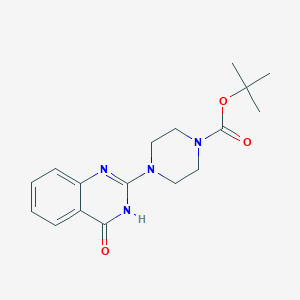
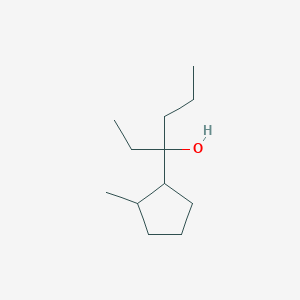


![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
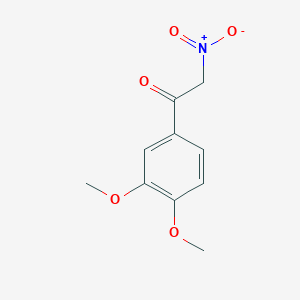
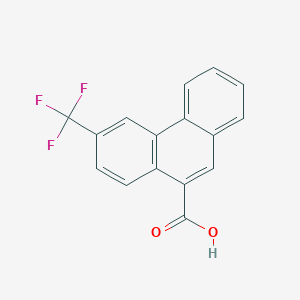
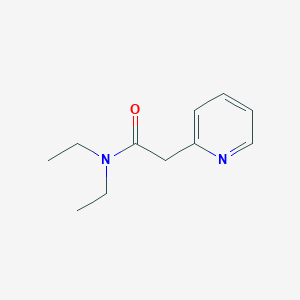
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)

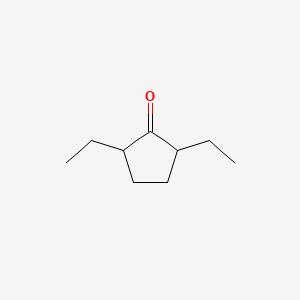

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
